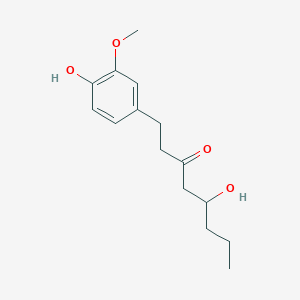
4-Gingerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a phenolic ketone with the molecular formula C15H22O4 and a molecular weight of 266.33 g/mol . This compound is known for its various biological activities and is a significant component responsible for the pungent taste of ginger.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Gingerol typically involves the condensation of vanillin with acetone followed by reduction and subsequent reactions to introduce the hydroxy and methoxy groups . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Gingerol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy groups to carbonyl groups.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives .
Applications De Recherche Scientifique
Anti-Inflammatory Effects
4-Gingerol exhibits potent anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it modulates immune responses by inhibiting pro-inflammatory cytokines and signaling pathways.
Case Studies
- A study demonstrated that this compound significantly reduced inflammation in a murine model of colitis by lowering cytokine levels and improving histological scores .
- Another investigation highlighted its effectiveness in reducing joint inflammation in models of arthritis, suggesting its potential as a therapeutic agent for rheumatoid arthritis .
Antioxidant Properties
This compound possesses strong antioxidant capabilities, which contribute to its health benefits.
Data Table: Antioxidant Activity Comparison
| Study Reference | Model Used | Key Findings |
|---|---|---|
| In vitro cell lines | Significant reduction in oxidative stress markers | |
| Diabetic mice | Improved insulin sensitivity and reduced lipid peroxidation |
Anticancer Potential
Research indicates that this compound may have anticancer properties, particularly in various types of cancer.
Case Studies
- In animal models with skin cancer, administration of this compound resulted in a significant reduction in tumor size and incidence .
- A study involving glioblastoma cells indicated that this compound enhanced TRAIL-mediated apoptosis, suggesting potential use in treating resistant tumors .
Metabolic Effects
The compound also shows promise in metabolic health, particularly concerning diabetes and obesity.
Data Table: Metabolic Effects
Mécanisme D'action
The mechanism of action of 4-Gingerol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and oxidative stress. The compound’s phenolic structure allows it to scavenge free radicals and reduce oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zingerone: Another phenolic compound found in ginger with similar biological activities.
Shogaol: A related compound with a similar structure but different functional groups.
Vanillin: A precursor in the synthesis of 4-Gingerol.
Uniqueness
This compound is unique due to its specific combination of hydroxy and methoxy groups, which contribute to its distinct biological activities and chemical reactivity. Its presence in ginger and its role in imparting the characteristic pungent taste further highlight its uniqueness among similar compounds .
Propriétés
Numéro CAS |
77398-90-4 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octan-3-one |
InChI |
InChI=1S/C15H22O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12,16,18H,3-5,7,10H2,1-2H3 |
Clé InChI |
GDRKZARFCIYVCI-UHFFFAOYSA-N |
SMILES |
CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
SMILES canonique |
CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















